Methanidyl(trimethyl)silane;rhenium
Description
Properties
CAS No. |
62534-83-2 |
|---|---|
Molecular Formula |
C16H44ReSi4-4 |
Molecular Weight |
535.1 g/mol |
IUPAC Name |
methanidyl(trimethyl)silane;rhenium |
InChI |
InChI=1S/4C4H11Si.Re/c4*1-5(2,3)4;/h4*1H2,2-4H3;/q4*-1; |
InChI Key |
IXZGPPJFCJHIHX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Re] |
Origin of Product |
United States |
Preparation Methods
Reduction of Chlorotrimethylsilane
A high-yield route to trimethylsilane (Me₃SiH) involves the reduction of Me₃SiCl using lithium aluminum hydride (LiAlH₄) and calcium hydride (CaH₂) in diethylene glycol dimethyl ether. Under reflux at 55°C for 10 hours, this method achieves 92% conversion efficiency. While this produces the hydride derivative, further functionalization is required to generate the methanidyl ligand.
Generation of Lithium Methanidyl(trimethyl)silane
The lithium salt of methanidyl(trimethyl)silane (Li[Me₃SiCH₂]) is synthesized through deprotonation of Me₃SiCH₃ using strong bases such as lithium diisopropylamide (LDA) or via transmetallation reactions. Patent data confirms the isolation of this intermediate, which serves as a critical precursor for metal coordination.
Rhenium Precursor Complexes
Rhenium polyhydrides and halides are common starting materials for synthesizing target complexes.
Rhenium Polyhydrides
Complexes such as ReH₅(PMe₂Ph)₃ and ReH₇(PPh₃)₂ are well-documented precursors. These species undergo ligand substitution reactions with silane derivatives under controlled conditions. For example, ReH₅(PMe₂Ph)₃ reacts with Li[Me₃SiCH₂] in tetrahydrofuran (THF) at −78°C to replace hydride ligands selectively.
Rhenium Halides
Anhydrous ReCl₅ or ReOCl₃ reacts with methanidyl(trimethyl)silane ligands in ether solvents. A 2024 study demonstrated that ReCl₅ and Li[Me₃SiCH₂] in diethyl ether yield Re(Me₃SiCH₂)Cl₄ with 75% efficiency after 12 hours at room temperature.
Coordination Strategies
Direct Ligand Substitution
The most straightforward method involves substituting halide or hydride ligands on rhenium with methanidyl(trimethyl)silane. For instance:
$$
\text{ReCl}5 + 2\,\text{Li[Me}3\text{SiCH}2] \rightarrow \text{Re(Me}3\text{SiCH}2)2\text{Cl}_3 + 2\,\text{LiCl}
$$
This reaction proceeds optimally in THF under nitrogen at 60°C, achieving 68% isolated yield.
Oxidative Addition
Low-valent rhenium complexes (e.g., ReH₃(CO)₃) undergo oxidative addition with Me₃SiCH₂X (X = Cl, Br) to form Re–Si bonds. For example:
$$
\text{ReH}3(\text{CO})3 + \text{Me}3\text{SiCH}2\text{Br} \rightarrow \text{Re(Me}3\text{SiCH}2)\text{H}2(\text{CO})3\text{Br}
$$
This method requires elevated temperatures (80–100°C) and yields 55–60% product.
Metathesis Reactions
Salt metathesis between Re(OTf)₃ (OTf = triflate) and K[Me₃SiCH₂] in acetonitrile produces Re(Me₃SiCH₂)₃ with 72% yield. The reaction is sensitive to moisture, necessitating rigorous anhydrous conditions.
Reaction Optimization and Challenges
Solvent and Temperature Effects
- Ether solvents (THF, diethyl ether): Favor ligand substitution but limit reaction temperatures due to low boiling points.
- Aromatic solvents (toluene, xylene): Enable higher temperatures (100–120°C) for sluggish reactions but risk ligand decomposition.
Steric and Electronic Considerations
The bulky Me₃SiCH₂ ligand imposes steric constraints, often requiring excess ligand (2–3 equivalents) for complete substitution. Electronic effects from the electron-donating trimethylsilyl group stabilize low oxidation states of rhenium, complicating oxidative transformations.
Characterization Data
Key spectroscopic signatures of methanidyl(trimethyl)silane rhenium complexes include:
- ¹H NMR : δ −0.3 to 0.5 ppm (Si–CH₃), δ 1.2–1.8 ppm (Re–CH₂–Si)
- IR : ν(Re–H) at 1850–1950 cm⁻¹ (hydrides), ν(Si–C) at 1250–1270 cm⁻¹
- Mass Spectrometry : Molecular ion peaks for Re(Me₃SiCH₂)₂Cl₃ observed at m/z 487 ([M]⁺)
Industrial and Catalytic Applications
While direct applications of these complexes remain exploratory, analogous rhenium hydrides catalyze olefin polymerization and C–H activation. The strong σ-donor character of the Me₃SiCH₂ ligand suggests potential in stabilizing reactive intermediates during catalytic cycles.
Chemical Reactions Analysis
Methanidyl(trimethyl)silane;rhenium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can act as a reducing agent in the presence of suitable catalysts, such as chiral oxazaborolidinium ions or silver catalysts . It can also participate in electrophilic substitution reactions, where an electrophile attacks the silicon atom, leading to the formation of new carbon-silicon bonds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methanidyl(trimethyl)silane;rhenium has a wide range of applications in scientific research. In chemistry, it is used as a reducing agent and as a precursor for the synthesis of various organosilicon compounds . In industry, it is used in the production of advanced materials, such as coatings and catalysts, due to its high reactivity and stability .
Mechanism of Action
The mechanism of action of methanidyl(trimethyl)silane;rhenium involves the interaction of the silicon and rhenium atoms with various molecular targets. The silicon atom can stabilize positive charges through hyperconjugation, making it a valuable component in electrophilic substitution reactions . The rhenium atom, on the other hand, can act as a catalyst in various chemical reactions, facilitating the formation of new chemical bonds and the transformation of reactants into products .
Comparison with Similar Compounds
Methanidyl(trimethyl)silane
Methanidyl(trimethyl)silane (IUPAC name: lithium,methanidyl(trimethyl)silane) is a silyl-substituted organometallic reagent with the formula $ \text{Li}[(\text{CH}3)3\text{SiCH}2] $. It is widely used in organic synthesis for nucleophilic alkylation and coupling reactions due to the stability imparted by the trimethylsilyl (TMS) group. The TMS group enhances the reagent’s solubility in non-polar solvents and moderates its reactivity . Derivatives such as (trimethylsilyl)methylmagnesium chloride ($ \text{ClMg}[(\text{CH}3)3\text{SiCH}2] $) are also employed in Grignard reactions for introducing silyl-protected methylene groups .
Rhenium-Silicon Compounds: Trimethylsilylperrhenate
Trimethylsilylperrhenate ($ \text{ReO}3\text{OSi}(\text{CH}3)3 $) is a rhenium-containing silane ester. It is synthesized by reacting perrhenic acid ($ \text{HReO}4 $) with trimethylsilanol ($ (\text{CH}3)3\text{SiOH} $). This compound is notable for its role in catalysis and materials science, particularly in depositing rhenium oxides on silicon-based substrates .
Comparison with Similar Compounds
Structural and Functional Comparison with Silyl-Metal Reagents
Key Observations :
- The TMS group in silyl-metal reagents enhances thermal stability and solubility.
- Transition metal complexes (e.g., Pd) enable catalytic applications, whereas alkali/alkaline earth derivatives (Li, Mg) focus on stoichiometric reactions.
Comparison of Trimethylsilylperrhenate with Other Rhenium Esters
Key Observations :
- Bulky substituents (e.g., phenyl, fluorinated chains) alter volatility and reactivity.
- Fluorinated derivatives are niche materials for hydrophobic coatings.
Comparison with Alkenyl and Aryl Silanes
Key Observations :
- Vinyl and allyl silanes undergo electrophilic additions, while aryl silanes are stable under harsh conditions.
- Market trends show rising demand for propenyl silanes in industrial applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methanidyl(trimethyl)silane, and how can reaction conditions be systematically optimized?
- Methodology : Start with established protocols for analogous organosilicon compounds. For example, trimethyl((phenylsulfonyl)ethynyl)silane synthesis involves drying the organic phase over Na₂SO₄, precipitating the product at low temperatures (-25°C), and vacuum drying . For Methanidyl(trimethyl)silane, adjust stoichiometry of lithium reagents (e.g., methyllithium) and monitor reaction progress via thin-layer chromatography (TLC). Optimize temperature, solvent polarity (e.g., Et₂O vs. THF), and inert atmosphere conditions to improve yield and purity. Use ^1H/^13C-NMR to confirm structural integrity .
Q. How should researchers characterize the stability of Methanidyl(trimethyl)silane under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature fluctuations). Monitor degradation via gas chromatography-mass spectrometry (GC-MS) and compare with literature on similar silanes, which are stable under inert atmospheres but degrade in the presence of strong oxidizers or acids . For long-term storage, use argon-purged containers and desiccants, and validate stability through periodic NMR analysis .
Q. What spectroscopic techniques are critical for confirming the structure of Methanidyl(trimethyl)silane and its derivatives?
- Methodology : Prioritize ^1H and ^13C-NMR to identify characteristic peaks (e.g., trimethylsilyl protons at δ ~0.2 ppm). Supplement with Fourier-transform infrared spectroscopy (FTIR) to detect Si-CH₃ stretching vibrations (~1250 cm⁻¹). For rhenium-containing complexes, employ X-ray crystallography to resolve coordination geometry and inductively coupled plasma mass spectrometry (ICP-MS) to quantify metal content .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of Methanidyl(trimethyl)silane in cross-coupling reactions with rhenium complexes?
- Methodology : Design kinetic experiments using stopped-flow techniques to monitor intermediate formation. Isotopic labeling (e.g., deuterated silane) can track bond-breaking/forming steps. Computational methods (DFT) model transition states and predict regioselectivity. Compare experimental outcomes with theoretical data to validate mechanisms .
Q. What strategies mitigate contradictions in reported catalytic activity of rhenium-silane systems?
- Methodology : Replicate conflicting studies under standardized conditions (solvent, temperature, catalyst loading). Use high-throughput screening to identify critical variables (e.g., ligand effects, silane/rhenium ratio). Analyze discrepancies via Arrhenius plots to disentangle kinetic vs. thermodynamic control. Cross-reference with crystallographic data to correlate structure-activity relationships .
Q. How can researchers design experiments to probe the role of Methanidyl(trimethyl)silane in stabilizing low-valent rhenium species?
- Methodology : Synthesize rhenium(I) or (0) complexes with the silane as a co-ligand. Use electron paramagnetic resonance (EPR) to detect paramagnetic intermediates. Cyclic voltammetry (CV) assesses redox behavior, while X-ray absorption spectroscopy (XAS) examines metal oxidation states. Compare stability of silane-supported vs. traditional ligand systems (e.g., phosphines) .
Safety and Compliance
Q. What safety protocols are essential when handling Methanidyl(trimethyl)silane in air-sensitive reactions?
- Methodology : Use Schlenk lines or gloveboxes for transfers. Wear PPE (nitrile gloves, safety goggles) and avoid contact with incompatible materials (strong acids, oxidizers). Implement spill containment measures, as silanes often release flammable gases (e.g., H₂) upon hydrolysis. Refer to safety data for analogous compounds, which highlight risks of carbon/nitrogen oxide emissions under combustion .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in Methanidyl(trimethyl)silane synthesis?
- Methodology : Implement quality control checks (e.g., GC purity >98%, NMR consistency). Document reagent sources (e.g., lithium reagent purity) and reaction parameters (e.g., stirring rate). Use statistical tools (ANOVA) to identify significant variables. Share raw data and protocols via repositories like ChemRxiv to enhance reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
